3-Bromo-6-(bromomethyl)-2-methylpyridine

Catalog No.
S3511593
CAS No.
123094-75-7
M.F
C7H7Br2N
M. Wt
264.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-(bromomethyl)-2-methylpyridine

CAS Number

123094-75-7

Product Name

3-Bromo-6-(bromomethyl)-2-methylpyridine

IUPAC Name

3-bromo-6-(bromomethyl)-2-methylpyridine

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

InChI

InChI=1S/C7H7Br2N/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,4H2,1H3

InChI Key

OFPRPYBSUNQJRI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)CBr)Br

Canonical SMILES

CC1=C(C=CC(=N1)CBr)Br

3-Bromo-6-(bromomethyl)-2-methylpyridine (CAS: 123094-75-7) is a highly specialized, bifunctional pyridine scaffold designed for modular, step-economic synthesis. Featuring an electrophilic bromomethyl group at the C6 position and an aryl bromide at the C3 position, this compound provides two distinct reactive handles with orthogonal reactivity profiles. The C6-bromomethyl group readily undergoes nucleophilic substitution (SN2) under mild conditions, while the C3-bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) [1]. Crucially, the presence of the C2-methyl group introduces targeted steric hindrance, which not only modulates the basicity of the pyridine nitrogen but also dictates the conformational geometry of downstream biaryl products. This makes it a high-value precursor for the procurement of complex active pharmaceutical ingredients (APIs), agrochemicals, and asymmetric ligands where precise spatial arrangement and scalable manufacturability are required [2].

Attempting to substitute 3-bromo-6-(bromomethyl)-2-methylpyridine with simpler analogs like 3-bromo-2,6-dimethylpyridine or symmetric 2,6-bis(bromomethyl)pyridine introduces severe manufacturing bottlenecks. Starting from 3-bromo-2,6-dimethylpyridine requires a late-stage radical bromination step (e.g., Wohl-Ziegler) to activate the C6-methyl group, which invariably produces a statistical mixture of unreacted starting material, the desired mono-brominated product, and over-brominated side products [1]. Separating these mixtures requires resource-intensive chromatography, drastically reducing overall yield and increasing scale-up costs. Conversely, using symmetric di-halides prevents the orthogonal, step-wise functionalization required for complex APIs, leading to unwanted bis-alkylation or forcing complex protection-deprotection schemes. Procuring the pre-functionalized, asymmetric 3-bromo-6-(bromomethyl)-2-methylpyridine eliminates these low-yield steps, ensuring high batch-to-batch reproducibility and streamlined synthetic workflows [2].

Elimination of Statistical Halogenation Mixtures

A critical procurement advantage of 3-bromo-6-(bromomethyl)-2-methylpyridine is the avoidance of late-stage radical bromination. When synthesizing this scaffold in-house from 3-bromo-2,6-dimethylpyridine using NBS/AIBN, the reaction yields a statistical mixture where the desired mono-brominated product rarely exceeds a 45-50% isolated yield due to competing di-bromination and unreacted starting material [1]. By procuring the pre-synthesized compound (typically >95% purity), chemists immediately start with a pure bifunctional building block, effectively doubling the throughput of the first synthetic step and eliminating the need for costly, solvent-heavy chromatographic separations.

Evidence DimensionEffective Yield of Mono-bromomethyl Intermediate
Target Compound Data>95% (Procured as pure starting material)
Comparator Or Baseline3-Bromo-2,6-dimethylpyridine (in-house bromination): ~45-50% isolated yield
Quantified DifferenceEliminates ~50% yield loss and bypasses chromatographic separation
ConditionsStandard Wohl-Ziegler bromination conditions (NBS, AIBN, CCl4 or PhCF3, reflux)

Procuring the exact compound eliminates a notoriously difficult separation step, drastically reducing solvent waste and labor costs during scale-up.

Orthogonal Reactivity for Step-Economic Synthesis

The distinct reactivity between the C6-bromomethyl and C3-bromo groups allows for highly chemoselective sequential functionalization. The C6-bromomethyl group undergoes rapid SN2 substitution with amines or thiols at room temperature (typically >90% yield within 2-4 hours), leaving the C3-aryl bromide completely intact [1]. In contrast, attempting similar sequential functionalization with 2,6-bis(bromomethyl)pyridine results in significant bis-alkylation (often >30% side product) unless complex stoichiometry or protecting groups are used. The C3-bromide can then be subsequently engaged in high-temperature palladium-catalyzed cross-coupling without interference.

Evidence DimensionChemoselectivity in mono-alkylation (SN2)
Target Compound Data>90% yield of mono-alkylated product at C6, C3-Br intact
Comparator Or Baseline2,6-Bis(bromomethyl)pyridine: Significant bis-alkylation (~30% side product)
Quantified DifferenceNear-perfect chemoselectivity vs. statistical mixture requiring purification
ConditionsPrimary amine (1.1 eq), K2CO3, DMF, 25°C, 4h

Orthogonal reactivity allows buyers to perform two distinct coupling reactions in sequence without adding protecting groups, reducing the total number of synthetic steps.

Enhanced Reactivity vs. Chloromethyl Analogs

When selecting a benzylic halide for nucleophilic substitution, the bromomethyl variant (3-bromo-6-(bromomethyl)-2-methylpyridine) offers significantly faster reaction kinetics compared to its chloromethyl analog (3-bromo-6-(chloromethyl)-2-methylpyridine). The bromomethyl group acts as a superior leaving group, allowing SN2 reactions to proceed to completion at room temperature [1]. The chloromethyl analog typically requires elevated temperatures (>60°C) or the addition of a catalyst (e.g., NaI for Finkelstein-type in situ conversion), which can lead to thermal degradation of sensitive nucleophiles or unwanted background reactions at the C3-bromo position over extended times.

Evidence DimensionSN2 Reaction Temperature and Time
Target Compound Data25°C, 2-4 hours (complete conversion)
Comparator Or Baseline3-Bromo-6-(chloromethyl)-2-methylpyridine: >60°C, 12-24 hours (or requires NaI)
Quantified DifferenceLowers reaction temperature by >35°C and reduces reaction time by up to 80%
ConditionsStandard SN2 with secondary amines in polar aprotic solvents

The higher reactivity of the bromomethyl group enables milder reaction conditions, which is critical when coupling with thermally sensitive or highly complex API intermediates.

Steric Control for Kinase Inhibitor Conformation

The presence of the C2-methyl group adjacent to the C3-bromo position provides critical steric hindrance that dictates the 3D conformation of downstream biaryl products. When a bulky aryl group is coupled at the C3 position via Suzuki coupling, the C2-methyl group forces the resulting biaryl system out of planarity, creating a specific dihedral twist [1]. Comparators lacking this methyl group, such as 5-bromo-2-(bromomethyl)pyridine, form flatter, planar biaryl structures. In the context of kinase inhibitor design, this forced non-planar geometry is often essential for fitting into deep, narrow hydrophobic binding pockets while avoiding flat, off-target intercalating interactions.

Evidence DimensionBiaryl Dihedral Angle (Post-Coupling)
Target Compound DataNon-planar (typically 60-90° twist due to C2-methyl steric clash)
Comparator Or Baseline5-Bromo-2-(bromomethyl)pyridine (lacking C2-methyl): Near-planar (0-30° twist)
Quantified DifferenceInduces a >30° increase in dihedral twist, preventing planar stacking
ConditionsPost-Suzuki coupling with ortho-substituted aryl boronic acids

Procuring this specific methylated scaffold provides built-in conformational control, which is directly linked to improved target selectivity and reduced off-target toxicity in pharmaceutical development.

Modular Synthesis of Targeted Kinase Inhibitors

Because of the orthogonal reactivity and the steric influence of the C2-methyl group, this compound is an ideal starting material for developing selective kinase inhibitors. Buyers can rapidly install a solubilizing amine tail at the C6-bromomethyl position under mild conditions, followed by a Suzuki coupling at the C3 position to build the core biaryl pharmacophore. The built-in steric twist provided by the C2-methyl group ensures the final API adopts the non-planar conformation required for high-affinity binding in specific kinase pockets [1].

Development of Asymmetric Pincer Ligands for Catalysis

In organometallic chemistry, the compound serves as a highly effective precursor for asymmetric pincer ligands. The C6-bromomethyl group allows for the facile attachment of a phosphine or carbene donor arm, while the C3-bromide can be functionalized with a different electronic or steric directing group. This step-wise, chemoselective assembly avoids the statistical mixtures seen with symmetric precursors like 2,6-bis(bromomethyl)pyridine, streamlining the scale-up of proprietary catalysts [2].

Late-Stage Functionalization in Agrochemical Discovery

Agrochemical R&D often requires the rapid generation of diverse compound libraries around a central heterocyclic core. Procuring 3-bromo-6-(bromomethyl)-2-methylpyridine allows chemists to use the highly reactive bromomethyl group as a reliable anchor for attaching various side chains, while preserving the C3-bromide for late-stage diversification via cross-coupling. The superior leaving group ability of the bromide over chloride ensures that these library synthesis steps proceed rapidly and with high yields at room temperature [3].

XLogP3

2.5

Dates

Last modified: 08-19-2023

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